molecular formula C15H15BO2 B1322282 (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid CAS No. 333432-28-3

(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid

Cat. No.: B1322282
CAS No.: 333432-28-3
M. Wt: 238.09 g/mol
InChI Key: DMDPAJOXRYGXCB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. This compound is known to interact with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes. The nature of these interactions involves the formation of reversible covalent bonds between the boronic acid group and the active site residues of the enzymes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in cell signaling pathways. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity. For example, it can inhibit proteases by forming a covalent bond with the serine residue in the active site. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or acidic environments. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit specific enzymes and modulate cellular processes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to boron metabolism. It interacts with enzymes such as boron transporters and boron-binding proteins, influencing the metabolic flux and levels of boron-containing metabolites. This compound can also affect the activity of enzymes involved in the synthesis and degradation of boron-containing compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, this compound can be transported into cells via boron transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, where it exerts its biochemical effects. The localization of this compound can impact its activity and function, as it interacts with different biomolecules in various cellular environments .

Preparation Methods

The synthesis of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid typically involves the following steps :

Chemical Reactions Analysis

(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid undergoes various chemical reactions, including :

    Suzuki Coupling Reaction: This compound can participate in Suzuki coupling reactions to form carbon-carbon bonds. Common reagents include palladium catalysts and bases such as potassium carbonate.

    Chan-Lam Coupling Reaction: It can also undergo Chan-Lam coupling reactions to form carbon-oxygen or carbon-nitrogen bonds. Copper catalysts and amines or alcohols are typically used in these reactions.

    Oxidation and Reduction:

Scientific Research Applications

(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid has a wide range of scientific research applications :

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Medicinal Chemistry: This compound is used in the development of pharmaceuticals and bioactive molecules due to its ability to form stable boron-containing structures.

    Materials Science: It is employed in the design and synthesis of advanced materials, including light-emitting diodes (LEDs) and organic photovoltaic cells, due to its unique electronic properties.

    Organic Electronics: The compound’s ability to modify the electronic properties of materials makes it valuable in the fabrication of organic electronic devices.

Mechanism of Action

The mechanism of action of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid primarily involves its role as a boronic acid derivative . Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid can be compared with other similar boronic acid derivatives :

    (9,9-Dioctyl-9H-fluorene-2,7-diboronic acid): This compound has longer alkyl chains, which can influence its solubility and electronic properties.

    (2,7-Dibromo-9,9-dimethyl-9H-fluorene): This derivative contains bromine atoms, making it suitable for different types of coupling reactions.

    (4-Biphenylboronic acid): This compound has a biphenyl structure, which can affect its reactivity and applications in organic synthesis.

Properties

IUPAC Name

(9,9-dimethylfluoren-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BO2/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16(17)18)9-14(12)15/h3-9,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDPAJOXRYGXCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625104
Record name (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333432-28-3
Record name (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9,9-dimethyl-9H-fluoren-2-yl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 9,9-dimethyl-9H-fluoren-2-ylboronic acid in materials science?

A: 9,9-dimethyl-9H-fluoren-2-ylboronic acid is a crucial building block for synthesizing luminescent materials, particularly those used in OLEDs (organic light-emitting diodes) []. Fluorene derivatives, like this compound, are recognized for their potential in developing efficient and practical light-emitting materials.

Q2: What is the synthetic route for 9,9-dimethyl-9H-fluoren-2-ylboronic acid as described in the research?

A: The research outlines a multi-step synthesis of 9,9-dimethyl-9H-fluoren-2-ylboronic acid starting with fluorene. The process involves bromination of fluorene, followed by methylation, and finally a Grignard reaction to introduce the boronic acid functionality [].

Q3: What are the advantages of the described synthetic route for 9,9-dimethyl-9H-fluoren-2-ylboronic acid?

A: The researchers highlight that their chosen synthetic pathway offers advantages in terms of efficiency and yield. They report a short reaction time and a high yield for the overall synthesis of 9,9-dimethyl-9H-fluoren-2-ylboronic acid [].

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